AZD1390
Overview
Description
AZD1390 is a highly potent, brain-penetrant inhibitor of the ataxia telangiectasia mutated kinase. This compound is designed to block the signaling and repair of DNA double-strand breaks in the genome, making it a promising candidate for enhancing the efficacy of radiation and chemotherapy in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD1390 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that ensure its high potency and selectivity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the compound’s purity and consistency. This includes stringent quality control measures to maintain the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions: AZD1390 primarily undergoes reactions related to its role as an inhibitor of the ataxia telangiectasia mutated kinase. These reactions include binding to the kinase and blocking its activity, which in turn affects the DNA damage response pathways .
Common Reagents and Conditions: The reactions involving this compound typically occur under physiological conditions, as the compound is designed to be active in biological systems. Common reagents include those that facilitate its binding to the ataxia telangiectasia mutated kinase and enhance its stability and bioavailability .
Major Products Formed: The major products formed from reactions involving this compound are typically the inhibited forms of the ataxia telangiectasia mutated kinase and other related proteins. These inhibited forms are crucial for the compound’s therapeutic effects in cancer treatment .
Scientific Research Applications
Mechanism of Action
AZD1390 exerts its effects by inhibiting the ataxia telangiectasia mutated kinase, a key regulator of the DNA damage response. By blocking this kinase, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage in cancer cells. This makes the cells more susceptible to radiation and chemotherapy, enhancing the overall efficacy of these treatments .
Comparison with Similar Compounds
AZD0156: Another inhibitor of the ataxia telangiectasia mutated kinase, but with different pharmacokinetic properties.
KU-60019: A potent inhibitor of the ataxia telangiectasia mutated kinase, used in preclinical studies for its radiosensitizing effects.
Uniqueness of AZD1390: this compound stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. These properties make it particularly effective in treating brain tumors and enhancing the efficacy of radiation therapy .
Properties
IUPAC Name |
7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSZIPCGAGVRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089288-03-7 | |
Record name | AZD-1390 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089288037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1390 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI43QFE22O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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